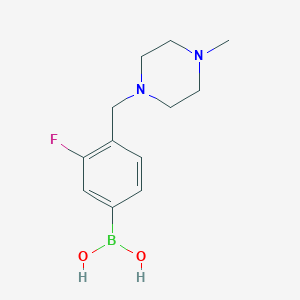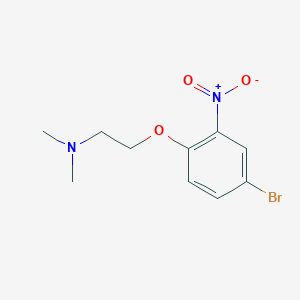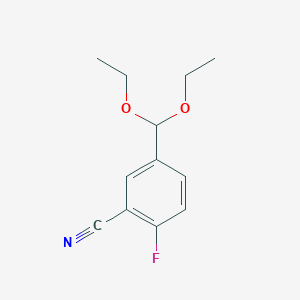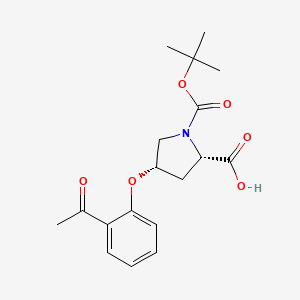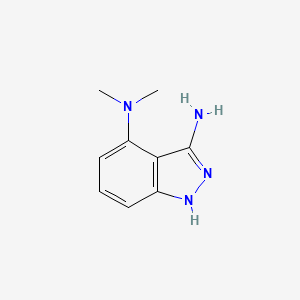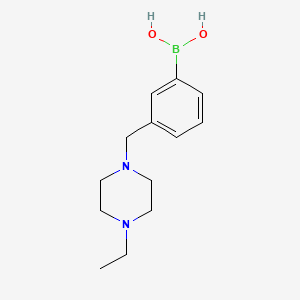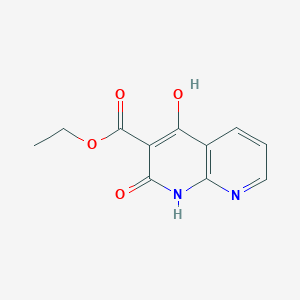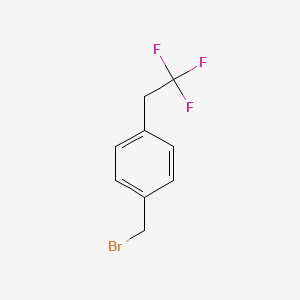
1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene
Übersicht
Beschreibung
1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene is a chemical compound with the empirical formula C9H8BrF3 . It has a molecular weight of 253.06 . It is usually available in solid form .
Molecular Structure Analysis
The InChI notation for 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene is 1S/C9H8BrF3/c10-6-8-3-1-7(2-4-8)5-9(11,12)13/h1-4H,5-6H2 . This notation provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene is a solid substance . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
X-Ray Structure Determinations of Bromo- and/or Bromomethylsubstituted Benzenes
This study discusses the structures of seven benzene derivatives with bromo and bromomethyl substituents, including the compound of interest. It focuses on their interactions and packing motifs, providing insights into the structural properties of such compounds (Jones, Kuś, & Dix, 2012).
Synthesis and Fluorescence Properties
The synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene, a closely related compound, and its fluorescence properties are explored in this study. It highlights the potential applications of these compounds in materials science, particularly in the field of photoluminescence (Liang Zuo-qi, 2015).
Radical Addition in Aqueous Media
This research explores the solvent effect on radical addition reactions, including a study on ethyl bromoacetate and 1-octene treated with triethylborane in various solvents. The paper provides valuable insights into the chemical behavior of bromomethyl compounds in different environments (Yorimitsu et al., 2001).
Paired Diels–Alder Electro-Synthetic Reaction
This study examines the electrochemical reduction of 1,2-bis(bromomethyl)benzene in the context of a Diels–Alder reaction, shedding light on the electro-synthetic applications of bromomethyl-substituted compounds (Habibi, Pakravan, & Nematollahi, 2014).
Versatile Starting Material for Organometallic Synthesis
The preparation and various reactions of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound similar to the one , are discussed here. It underscores the significance of such compounds in synthesizing organometallic intermediates (Porwisiak & Schlosser, 1996).
Aryne Route to Naphthalenes
This paper describes the generation of dehydrobenzenes from bromomethyl-substituted compounds and their interception with furan. It highlights the application of these compounds in the synthesis of naphthalenes and other complex organic structures (Schlosser & Castagnetti, 2001).
Synthesis of Cyclophanes
The paper discusses the synthesis of novel indole-based cyclophanes using 1,3-bis(bromomethyl)benzene, demonstrating the utility of bromomethyl compounds in creating complex cyclic structures (Rajakumar & Swaroop, 2006).
C-Br Interactions in Substituted Benzenes and Naphthalenes
This research provides a comprehensive analysis of the structures and interactions in compounds involving bromo, bromomethyl, and dibromomethyl substituents, contributing to our understanding of the chemical behavior of such molecules (Kuś, Jones, Kusz, & Książek, 2023).
Polymer Graft Copolymers
The study explores the use of 1,4-Dibromo-2,5-bis(bromomethyl)benzene in the synthesis of poly(p-phenylene) graft copolymers, highlighting the role of bromomethyl compounds in polymer science (Cianga, Hepuzer, & Yagcı, 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c10-6-8-3-1-7(2-4-8)5-9(11,12)13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCNRQAKSCIUHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



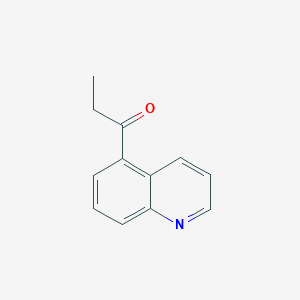
![Ethyl 8-allyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395641.png)
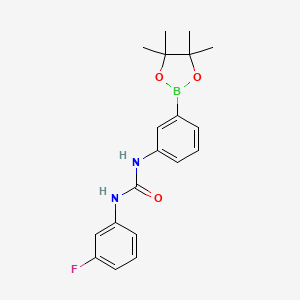
![6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one](/img/structure/B1395643.png)
![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1395644.png)
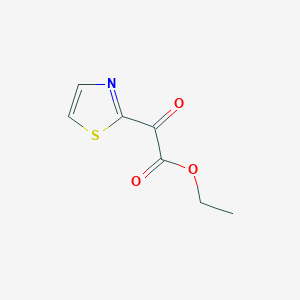
![Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1395648.png)
